- Preparation of fused heterocyclic carbonohydrazonoyl dicyanide compound for inhibiting aggregation and/or hyperphosphorylation of tau protein, World Intellectual Property Organization, , ,
Cas no 93117-08-9 (5-AIQ)

5-AIQ structure
Nome del prodotto:5-AIQ
5-AIQ Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-aminoisoquinolin-1(2H)-one
- 1(2H)-Isoquinolinone,5-amino-
- 5-amino-1(2H)-Isoquinolinone
- 5-Amino-2H-isoquinoin-1-one
- 5-Amino-2h-isoquinolin-1-one
- 5-AMINOISOQUINOLIN-1-OL
- 5-amino-1,2-dihydroisoquinolin-1-one
- 5-AIQ
- 5-aminoisoquinolinone
- 4pnq
- 32X
- 5-Amino-1-isoquinolinol
- 5-Amino-1-hydroxyisoquinoline
- BDBM27503
- 5-amino-isoquinolin-1(2h)-one
- 5-amino isoquinolin-1(2h)-one
- SVASVGVAQIVSEZ-UHFFFAOYSA-N
- EBD50736
- CL1034
- HSCI1_000395
- 5-Amino-1(2H)-isoquinolinone (ACI)
- Isocarbostyril, 5-amino- (7CI)
- SCHEMBL215327
- CHEMBL446240
- 8V3G4R3QNX
- HY-W006566
- DTXSID90274354
- MFCD11226760
- PB32405
- 1(2H)-ISOQUINOLINONE, 5-AMINO-
- Q27181199
- GS-6691
- SY033479
- NCGC00165729-01
- BRD-K25408656-003-01-2
- PD120846
- EN300-247183
- 5-Azanyl-2H-isoquinolin-1-one
- Z2236664363
- AKOS006334830
- DB-079484
- MFCD06198896
- CS-W006566
- J-516735
- 93117-08-9
- CHEBI:103965
- BL006316
- AC-20662
- AKOS015855680
- 5-Amino-1(2H)-isoquinolinone; 5-Amino-isocarbostyril;
-
- MDL: MFCD06198896
- Inchi: 1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,10H2,(H,11,12)
- Chiave InChI: SVASVGVAQIVSEZ-UHFFFAOYSA-N
- Sorrisi: O=C1C2C(=C(C=CC=2)N)C=CN1
Proprietà calcolate
- Massa esatta: 160.06400
- Massa monoisotopica: 160.063662883g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 225
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.7
- Superficie polare topologica: 55.1
Proprietà sperimentali
- Colore/forma: Pale-yellow to Yellow-brown Solid
- Densità: 1.287
- Punto di ebollizione: 477.3±45.0℃ at 760 mmHg
- Punto di infiammabilità: 242.4°C
- Indice di rifrazione: 1.656
- PSA: 58.88000
- LogP: 1.69150
5-AIQ Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P301+P312+P330
- Condizioni di conservazione:Room temperature
5-AIQ Dati doganali
- CODICE SA:2933790090
- Dati doganali:
Codice doganale cinese:
2933790090Panoramica:
293379090 Altri lattami. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:9,0% Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293379090. altri lattami. IVA:17,0%. Tasso di sconto fiscale:9,0%. Tariffa MFN:9,0%. Tariffa generale:20,0%
5-AIQ Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB468057-1 g |
5-Aminoisoquinolin-1-ol, min. 95%; . |
93117-08-9 | 1g |
€493.70 | 2023-07-18 | ||
ChemScence | CS-W006566-250mg |
5-AIQ |
93117-08-9 | 99.44% | 250mg |
$111.0 | 2022-04-26 | |
MedChemExpress | HY-W006566-50mg |
5-AIQ |
93117-08-9 | 99.75% | 50mg |
¥940 | 2024-08-19 | |
Enamine | EN300-247183-5.0g |
5-amino-1,2-dihydroisoquinolin-1-one |
93117-08-9 | 95% | 5.0g |
$731.0 | 2023-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NY359-200mg |
5-AIQ |
93117-08-9 | 97% | 200mg |
525.0CNY | 2021-08-04 | |
MedChemExpress | HY-W006566-5g |
5-AIQ |
93117-08-9 | 5g |
¥11250 | 2023-08-31 | ||
Ambeed | A149710-250mg |
5-Aminoisoquinolin-1(2H)-one |
93117-08-9 | 97% | 250mg |
$38.0 | 2025-02-28 | |
Ambeed | A149710-5g |
5-Aminoisoquinolin-1(2H)-one |
93117-08-9 | 97% | 5g |
$360.0 | 2025-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T50044-5 mg |
5-amino-1,2-dihydroisoquinolin-1-one |
93117-08-9 | 5mg |
¥1142.00 | 2022-03-01 | ||
AstaTech | CL1034-1/G |
5-AMINOISOQUINOLIN-1(2H)-ONE |
93117-08-9 | 97% | 1/G |
$295 | 2022-05-31 |
5-AIQ Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: 1,4-Dioxane ; 4 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Aryl nitroso compounds as specific inactivators of retroviral (asymmetric) zinc fingers and as anti-tumor agents, United States, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
Riferimento
- Discovery of Benzopyridone-Based Transient Receptor Potential Vanilloid 1 Agonists and Antagonists and the Structural Elucidation of Their Activity ShiftJournal of Medicinal Chemistry, 2021, 64(1), 370-384,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ; overnight, 50 °C
Riferimento
- Preparation of N-heterocyclyl- and N-aryl-5,5-diphenylpentadienamide derivatives as antagonists of transient receptor potential Vanilloid (TRPV1), World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
Riferimento
- Preparation of 1-(hetero)arylamino-1,2,3,4-tetrahydronaphthalenes as antiinflammatories., World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
Riferimento
- Preparation of substituted dihydroisoquinolinones and related compounds as radiation therapy potentiators and chemotherapeutic agents, European Patent Organization, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ; overnight, 50 °C
Riferimento
- Pentadienamide derivatives as vanilloid receptor inhibitors and their preparation and use in the treatment of diseases, United States, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Zinc , Ammonium chloride Solvents: Ethanol , Tetrahydrofuran , Water ; rt → 35 °C; 2 h, 30 - 35 °C
Riferimento
- Preparation of tetrahydronaphthalene derivatives as anti-inflammatory agents, United States, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 -
1.2 Reagents: Potassium hydride Catalysts: Palladium Solvents: Methanol
1.2 Reagents: Potassium hydride Catalysts: Palladium Solvents: Methanol
Riferimento
- Synergistic antiviral and antitumor compositions of poly(ADP ribose)transferase (pADPRT) CCHC-oxidizing ligands and noncovalent pADPRT-inhibitory ligands, United States, , ,
Synthetic Routes 10
Condizioni di reazione
Riferimento
- Preparation of 4-methyl-4-penten-1-amines and related compounds as antiphlogistics, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condizioni di reazione
Riferimento
- Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase on the organ injury and dysfunction caused by hemorrhagic shockBritish Journal of Pharmacology, 2000, 130(4), 843-850,
Synthetic Routes 12
Condizioni di reazione
Riferimento
- Adenosine diphosphoribose polymerase binding nitroso aromatic compounds useful as retroviral inactivating agents, anti-retroviral agents and anti-tumor agents, United States, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Zinc , Ammonium chloride Solvents: Ethanol , Tetrahydrofuran , Water ; rt → 35 °C; 2 h, 35 °C
Riferimento
- Preparation of quinoline and related compounds for use as anti-inflammatory agents, World Intellectual Property Organization, , ,
5-AIQ Raw materials
5-AIQ Preparation Products
5-AIQ Letteratura correlata
-
1. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systemsSandra Ferrer,Declan P. Naughton,Ifat Parveen,Michael D. Threadgill O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Sandra Ferrer Declan P. Naughton Ifat Parveen Michael D. Threadgill J. Chem. Soc. Perkin Trans. 1 2002 335
93117-08-9 (5-AIQ) Prodotti correlati
- 174302-46-6(7-amino-1(2H)-Isoquinolinone)
- 216099-46-6(6-amino-1,2-dihydroisoquinolin-1-one)
- 898431-62-4(N-2-(3,4-dimethoxyphenyl)ethyl-7-hydroxy-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1286208-86-3((S)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride)
- 2171529-60-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-methylbutanamido}butanoic acid)
- 72196-32-8(Ruthenium Triacetate)
- 2229199-40-8(5-(2-cyclopropylpropyl)-1-methyl-1H-pyrazole-4-carboxylic acid)
- 1804744-64-6(4-Hydroxy-6-iodo-3-methyl-2-(trifluoromethoxy)pyridine)
- 2171887-97-9(1-(2,4-dimethylphenyl)-1H-pyrazol-5-ylmethanol)
- 823188-82-5(Methyl-(2-trifluoromethoxy-benzyl)-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93117-08-9)5-AIQ

Purezza:99%
Quantità:5g
Prezzo ($):370.0